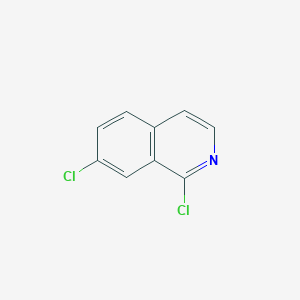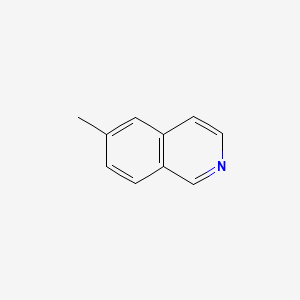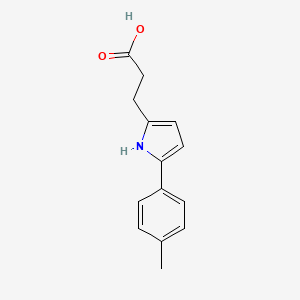
3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a propionic acid group attached to a pyrrole ring, which is further substituted with a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid can be achieved through several synthetic routes. One common method involves the reaction of p-tolyl-substituted pyrrole with a suitable propionic acid derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as phosphoric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green solvents and sustainable catalysts is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including anti-cancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 3-(5-Phenyl-1H-pyrrol-2-yl)-propionic acid
- 3-(5-Methyl-1H-pyrrol-2-yl)-propionic acid
- 3-(5-Ethyl-1H-pyrrol-2-yl)-propionic acid
Comparison: 3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those with phenyl, methyl, or ethyl substituents. The p-tolyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Propiedades
IUPAC Name |
3-[5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-2-4-11(5-3-10)13-8-6-12(15-13)7-9-14(16)17/h2-6,8,15H,7,9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGDOFSPJPDKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351708 |
Source


|
| Record name | 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433233-80-8 |
Source


|
| Record name | 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


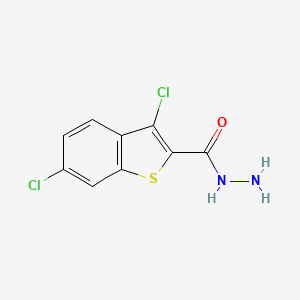
![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)
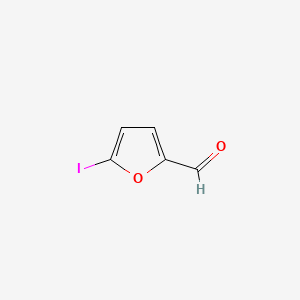
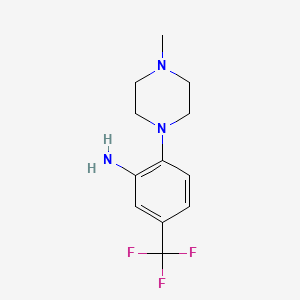

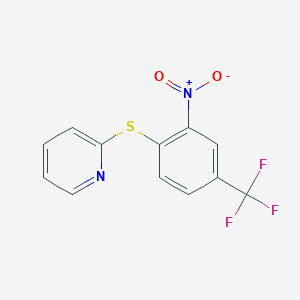
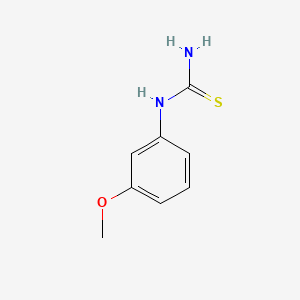
![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)
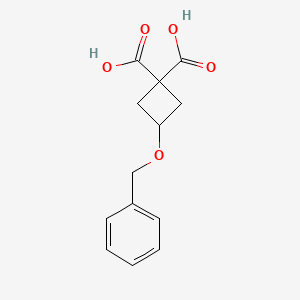
![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)
